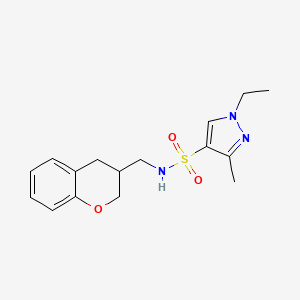
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide compounds often involves multi-step chemical reactions that incorporate various functional groups and metal complexes to achieve desired structures and biological activities. For instance, Büyükkıdan et al. (2017) reported the synthesis of a sulfonamide compound with carbonic anhydrase inhibitory properties from a pyrazole-based sulfonamide and its metal complexes, highlighting the importance of structural modification for biological activity (Büyükkıdan et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for understanding their chemical behavior and interaction with biological targets. Quantum mechanical calculations and spectroscopic methods (FT-IR, FT-Raman, UV) are often employed to investigate the structural parameters and vibrational frequencies of these compounds. Govindasamy and Gunasekaran (2015) utilized Density Functional Theory (DFT) to obtain structural parameters and vibrational frequencies for a sulfonamide compound, providing insights into its molecular structure and reactivity (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
The chemical reactions involving sulfonamide compounds can lead to various derivatives with significant biological activities. Mert et al. (2016) synthesized a series of pyrazole-sulfonamides and investigated their inhibitory effects on carbonic anhydrase isozymes, demonstrating the chemical versatility and potential therapeutic applications of these compounds (Mert et al., 2016).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Derivatives incorporating the sulfamoyl moiety have been synthesized for potential use as antimicrobial agents. For instance, a study aimed at creating new heterocyclic compounds suitable for antimicrobial applications via the synthesis of compounds bearing a sulfamoyl moiety showed promising results in vitro for both antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Carbonic Anhydrase Inhibition
Compounds derived from this structure have been studied for their inhibitory effect on carbonic anhydrase isozymes I and II, showing potent activity. A study synthesizing metal complexes of pyrazole-based sulfonamide demonstrated more effective inhibitory activity on human carbonic anhydrase isoenzymes than the free ligand, suggesting potential applications in treating diseases where carbonic anhydrase activity is implicated (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).
Novel Antibacterial and Antiproliferative Agents
Further research into sulfonamide derivatives has led to the synthesis of novel compounds with significant antibacterial and antiproliferative activities. A study involving the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives revealed compounds with potent cytotoxic activity against various human cell lines, highlighting the therapeutic potential of these derivatives (Abd El-Gilil, 2019).
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-3-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-3-19-10-16(12(2)18-19)23(20,21)17-9-13-8-14-6-4-5-7-15(14)22-11-13/h4-7,10,13,17H,3,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBBTWIHEXARQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NCC2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)
![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)


![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)
![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)
![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)
![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)